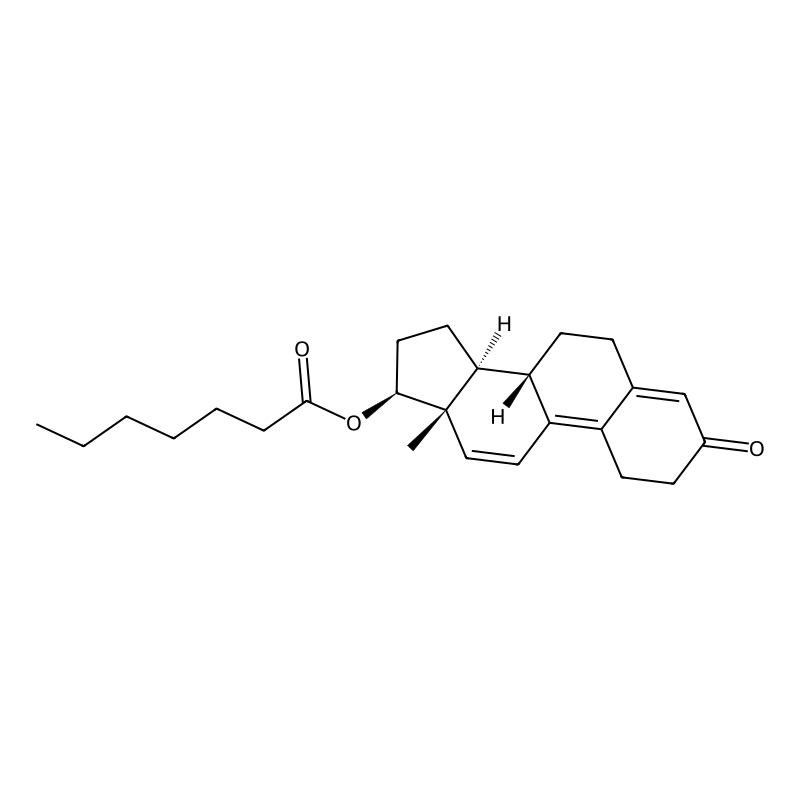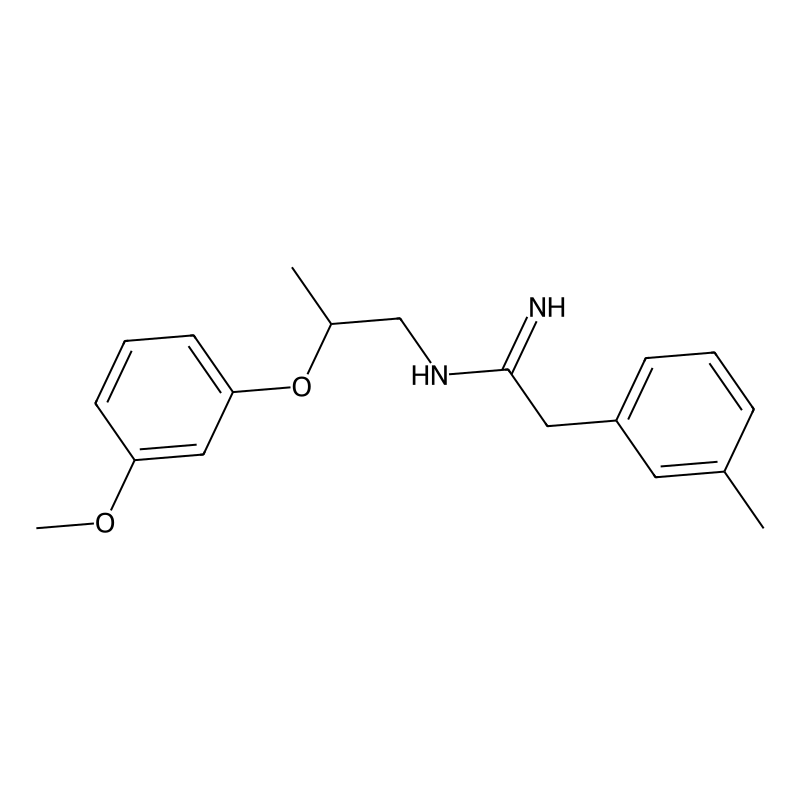3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide
Catalog No.
S3015566
CAS No.
1021248-54-3
M.F
C16H27N5O3S
M. Wt
369.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1021248-54-3
Product Name
3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide
IUPAC Name
3-methyl-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]butanamide
Molecular Formula
C16H27N5O3S
Molecular Weight
369.48
InChI
InChI=1S/C16H27N5O3S/c1-14(2)13-15(22)17-7-4-12-25(23,24)21-10-8-20(9-11-21)16-18-5-3-6-19-16/h3,5-6,14H,4,7-13H2,1-2H3,(H,17,22)
InChI Key
SWWBUKVPHWRQSV-UHFFFAOYSA-N
SMILES
CC(C)CC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2
Solubility
not available
3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide is a compound that has been gaining attention in the scientific community due to its unique properties that make it a promising candidate for various applications. This paper aims to provide a comprehensive overview of 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide by exploring its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide, also known as MPSPB, is a compound that contains both a sulfonamide and a piperazine moiety, which make it a potential candidate for therapeutic applications. The compound was first synthesized and characterized by Zhang et al. in 2009, and since then, it has been the subject of several studies due to its therapeutic potential.
MPSPB is a white to off-white crystalline powder that is sparingly soluble in water and soluble in organic solvents. The compound has a melting point range of 214-218°C, and its molecular formula is C20H31N5O4S. MPSPB has a molecular weight of 449.57 g/mol, and its structure consists of a butanamide group attached to a sulfonamide group, which is in turn attached to a piperazine group.
The synthesis of MPSPB involves a five-step process that starts with the reaction of 2-(2-aminoethyl)-1H-pyrrole-3,4-dione with sulfonamide. The resulting intermediate is then reacted with 1-(4-bromobutyl)piperazine to form the final product. The characterization of MPSPB is done using various techniques such as NMR, IR, and MS.
Several analytical methods can be used to quantify the concentration of MPSPB in different matrices. These methods include high-performance liquid chromatography (HPLC) coupled with UV detection, liquid chromatography–mass spectrometry (LC-MS), and gas chromatography coupled with mass spectrometry (GC-MS).
MPSPB has been shown to exhibit several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound has been shown to inhibit the growth of several Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. MPSPB has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, MPSPB has been shown to be cytotoxic to leukemia and breast cancer cells.
In studies conducted to assess the toxicity and safety of MPSPB, the compound has been shown to have low toxicity levels. In one study, the acute toxicity of MPSPB was assessed in mice, and the LD50 (lethal dose required to kill 50% of the test population) was found to be greater than 2,000 mg/kg. In another study, the sub-chronic toxicity of MPSPB was evaluated in rats, and no adverse effects were observed at doses of up to 200 mg/kg.
MPSPB has several potential applications in various scientific experiments. The compound can be used as a potential antimicrobial agent, anti-inflammatory agent, or anticancer agent. In addition, MPSPB can be used to study the structure-activity relationship of other compounds with similar structures.
The current state of research on MPSPB is focused on exploring its therapeutic potential and developing novel derivatives with improved properties. Several studies are currently being conducted to evaluate the efficacy and safety of MPSPB in pre-clinical models of disease.
MPSPB has several potential implications in various fields of research and industry. The compound can be used as a potential drug candidate for the treatment of microbial infections, inflammatory diseases, and cancer. In addition, MPSPB can be used as a starting point for the development of novel drugs with improved properties.
One of the limitations of MPSPB is its low solubility in water, which can limit its application in vivo. Future research can focus on developing novel derivatives of MPSPB with improved solubility and efficacy. Other future directions include exploring the structure-activity relationship of MPSPB and developing new therapeutic applications for the compound.
In conclusion, 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide is a promising compound with several potential applications in various fields of research and industry. The compound exhibits several biological activities and has low toxicity levels, making it a potential candidate for drug development. Future research can focus on developing novel derivatives of MPSPB with improved properties and exploring new therapeutic applications for the compound.
In conclusion, 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide is a promising compound with several potential applications in various fields of research and industry. The compound exhibits several biological activities and has low toxicity levels, making it a potential candidate for drug development. Future research can focus on developing novel derivatives of MPSPB with improved properties and exploring new therapeutic applications for the compound.
XLogP3
0.7
Dates
Modify: 2023-08-17
Explore Compound Types
Get ideal chemicals from 750K+ compounds








